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Compound of Interest

Compound Name: 2,3-Diaminopyrazine

Cat. No.: B078566

An In-Depth Technical Guide to 2,3-Diaminopyrazine: Properties, Synthesis, and Therapeutic
Potential

Introduction

2,3-Diaminopyrazine is a pivotal heterocyclic amine that serves as a fundamental building
block in the synthesis of a wide array of functional molecules. Characterized by a pyrazine ring
substituted with two amino groups on adjacent carbons, its unique electronic and structural
properties make it a highly versatile intermediate in medicinal chemistry and materials science.
The electron-deficient nature of the pyrazine ring, combined with the nucleophilic character of
the two primary amino groups, dictates its reactivity and utility.[1] This guide provides a
comprehensive overview of 2,3-Diaminopyrazine, detailing its core physicochemical
properties, synthetic methodologies, chemical reactivity, and its significant role as a scaffold in
modern drug development, with a particular focus on its application in the discovery of Rho
kinase (ROCK) inhibitors.

Physicochemical and Structural Properties

A precise understanding of the molecular formula and weight of 2,3-Diaminopyrazine is
essential for stoichiometric calculations in synthesis and for analytical characterization. The
molecule is composed of a six-membered aromatic ring containing two nitrogen atoms at
positions 1 and 4, with amino groups attached to carbons 2 and 3.
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Property Value Source

Molecular Formula CaHeNa [2][3][4][5]

Molecular Weight 110.12 g/mol [2][5][6]

Exact Mass 110.059 Da [2]

CAS Number 13134-31-1 [1][3][4]1[6]

Appearance Powder or liquid [5]

Density 1.368 + 0.06 g/cm? (Predicted) [2][5]

Boiling Point 351.6'1r 37.0 °C at 760 mmHg A1
(Predicted)

Melting Point 205.6 °C [5]

pKa (Acidity Coefficient) 4.58 £ 0.10 (Predicted) [5]

LogP 0.8034 [2]

Synthesis and Reactivity

The synthesis of 2,3-Diaminopyrazine can be achieved through several established routes. A

common and effective method involves the reduction of a fused thiadiazolopyrazine precursor,

which provides a high-yield pathway to the target molecule.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for synthesizing 2,3-Diaminopyrazines

via the reduction of[1][2][8]thiadiazolo[3,4-b]pyrazines. This method is advantageous as the

precursors can be readily prepared from the condensation of 1,2-diketones and 3,4-diamino-

1,2,5-thiadiazole.[9]
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Precursor Synthesis

(3,4-Diamino-1,2,5-thiadiazole) 1,2-Diketone (e.g., Benzil))
Condensation
(Refluxing Acetic Acid)

([1,2,5]Thiadiazolo[3,4-b]pyrazine

Reduction Step

([1,2,5]Thiadiazolo[3,4-b]pyrazine)

Reduction
SnCl2, HCl/Methanol)

(2,3-Diaminopyrazine)
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Caption: General workflow for 2,3-Diaminopyrazine synthesis.

Experimental Protocol: Reductive Desulfurization

This protocol details the reduction of a[1][2][8]thiadiazolo[3,4-b]pyrazine intermediate to yield
the corresponding 2,3-Diaminopyrazine.[9]

Materials:
e [1][2][8]Thiadiazolo[3,4-b]pyrazine (1.0 mmol)

e Tin(ll) chloride (SnCl2) (1.13 g, 5.0 mmol)
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12 M Hydrochloric acid (6 cm?)

Methanol (6 cm3)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the[1][2]
[8]thiadiazolo[3,4-b]pyrazine derivative (1.0 mmol) and tin(Il) chloride (5.0 mmol).

Solvent Addition: Add 12 M hydrochloric acid (6 cm3) and methanol (6 cm?3) to the flask.

Reaction Conditions: Stir the mixture and heat to an internal temperature of 60 °C. For the
unsubstituted parent compound, the reaction can be performed at room temperature using
1.5 M HCl instead of concentrated acid.[9]

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the
starting material is consumed.

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the
excess acid carefully with a suitable base (e.g., aqueous sodium hydroxide) until the solution
is alkaline.

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g.,
ethyl acetate).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be further purified by column
chromatography or recrystallization to yield pure 2,3-Diaminopyrazine.

Causality: The choice of tin(ll) chloride in an acidic methanolic solution is critical. SnCl2 acts as

a potent reducing agent, specifically targeting the sulfur-nitrogen bonds within the thiadiazole

ring for reductive cleavage. The acidic environment facilitates the reaction and ensures the

resulting diamine is protonated and soluble, while methanol serves as a co-solvent.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors
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The 2,3-Diaminopyrazine core is a privileged scaffold in medicinal chemistry, particularly for
the development of kinase inhibitors. Its rigid structure and the presence of two amino groups
provide ideal hydrogen bond donors and acceptors for anchoring within the ATP-binding pocket
of various kinases.

Case Study: Rho Kinase (ROCK) Inhibitors for
Glaucoma

Inhibition of Rho kinase (ROCK) is a validated therapeutic strategy for treating diseases such
as glaucoma, hypertension, and cancer.[10] ROCK inhibitors lower intraocular pressure in
glaucoma patients by modulating the actin cytoskeleton of trabecular meshwork cells, which
increases aqueous humor outflow.[11] Derivatives of 2,3-Diaminopyrazine have been
identified as potent and specific ROCK inhibitors.[10][11]

Mechanism of Action: The 2,3-diaminopyrazine scaffold acts as a hinge-binder, forming critical
hydrogen bonds with the kinase hinge region of the ATP-binding site. This competitive inhibition
prevents ATP from binding, thereby blocking the phosphotransferase activity of the ROCK
enzyme. Consequently, downstream substrates are not phosphorylated, leading to the desired
therapeutic effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. nbinno.com [nbinno.com]
¢ 2. molbase.com [molbase.com]

¢ 3. indiamart.com [indiamart.com]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b078566?utm_src=pdf-body-img
https://www.benchchem.com/product/b078566?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-chemical-reactivity-and-synthesis-of-2-3-diaminopyrazine-qv
https://www.molbase.com/moldata/397425.html
https://www.indiamart.com/proddetail/2-3-diaminopyrazine-cas-13134-31-1-2852956665730.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. 2,3-Diaminopyrazine with CAS 13134-31-1 - Chemical Supplier Unilong
[unilongindustry.com]

5. sincerechemical.com [sincerechemical.com]
6. 13134-31-1|2,3-Diaminopyrazine|BLD Pharm [bldpharm.com]
7. 2,3-Diaminopyrazine, CAS No. 13134-31-1 - iChemical [ichemical.com]

8. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via
[1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC
Publishing) [pubs.rsc.org]

9. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via
[1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC
Publishing) [pubs.rsc.org]

10. researchgate.net [researchgate.net]
11. 2,3-Diaminopyrazines as Rho kinase inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [2,3-Diaminopyrazine molecular weight and formulal].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078566#2-3-diaminopyrazine-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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